N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features an indole moiety, which is a common structure in many biologically active molecules .
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The specific conditions and reagents used in the synthesis of this compound can vary, but typically involve the use of methanesulfonic acid under reflux conditions . Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other indole derivatives, such as:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-piperazinyl)acetamide: This compound also features an indole moiety and is used in similar research applications.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This derivative is studied for its unique interactions with biological targets.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep, melatonin shares structural similarities with the compound .
The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields of research .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-4-5-18-15(13-17)7-9-23(18)10-8-22-21(24)16-3-6-19-20(14-16)27-12-2-11-26-19/h3-7,9,13-14H,2,8,10-12H2,1H3,(H,22,24) |
InChI Key |
GVAKXPCUUTZCKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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